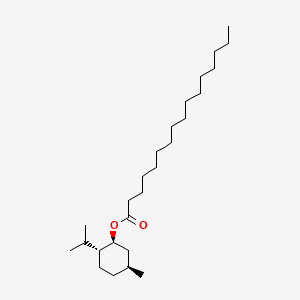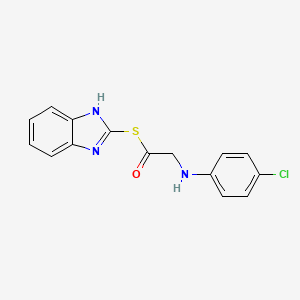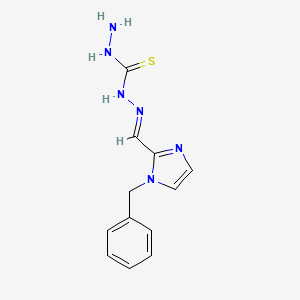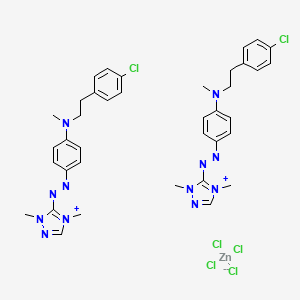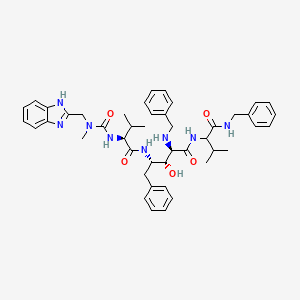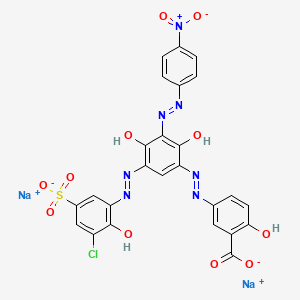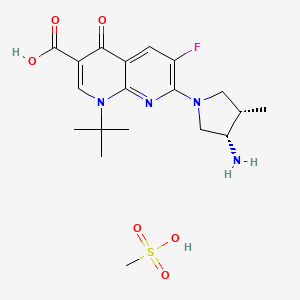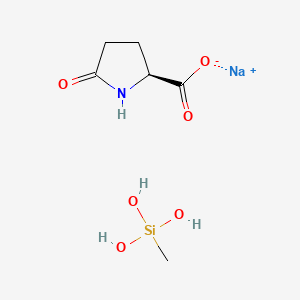
Einecs 308-916-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is commonly used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-oxo-L-prolinate, compound with methylsilanetriol, involves the reaction of 5-oxo-L-proline with sodium hydroxide and methylsilanetriol under controlled conditions. The reaction typically takes place in an aqueous medium at a specific pH and temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-oxo-L-prolinate, compound with methylsilanetriol, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction may produce various reduced forms of the compound .
Scientific Research Applications
Sodium 5-oxo-L-prolinate, compound with methylsilanetriol, has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Mechanism of Action
The mechanism of action of sodium 5-oxo-L-prolinate, compound with methylsilanetriol, involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to sodium 5-oxo-L-prolinate, compound with methylsilanetriol, include:
Sodium PCA: A sodium salt of pyrrolidone carboxylic acid, used in cosmetics and personal care products.
Methylsilanetriol: A silicon-based compound used in various industrial applications.
Uniqueness
What sets sodium 5-oxo-L-prolinate, compound with methylsilanetriol, apart from similar compounds is its unique combination of properties, making it suitable for a wide range of applications. Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .
Properties
CAS No. |
99035-50-4 |
|---|---|
Molecular Formula |
C6H12NNaO6Si |
Molecular Weight |
245.24 g/mol |
IUPAC Name |
sodium;(2S)-5-oxopyrrolidine-2-carboxylate;trihydroxy(methyl)silane |
InChI |
InChI=1S/C5H7NO3.CH6O3Si.Na/c7-4-2-1-3(6-4)5(8)9;1-5(2,3)4;/h3H,1-2H2,(H,6,7)(H,8,9);2-4H,1H3;/q;;+1/p-1/t3-;;/m0../s1 |
InChI Key |
UQCYJXJDVRKOCP-QTNFYWBSSA-M |
Isomeric SMILES |
C[Si](O)(O)O.C1CC(=O)N[C@@H]1C(=O)[O-].[Na+] |
Canonical SMILES |
C[Si](O)(O)O.C1CC(=O)NC1C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



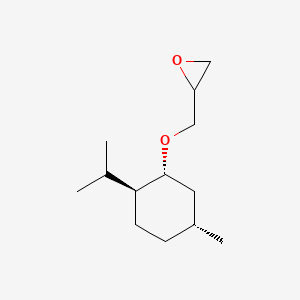
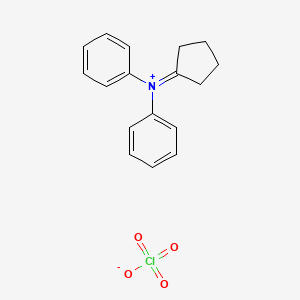
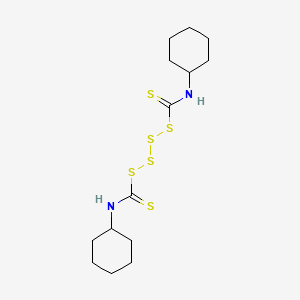
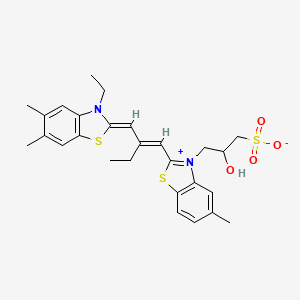
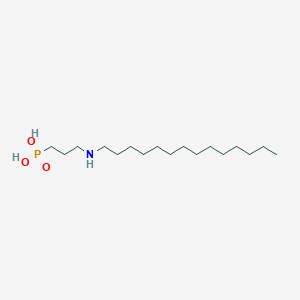
![2-[(1E,3E)-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)penta-1,3-dienyl]benzonitrile](/img/structure/B12738455.png)
